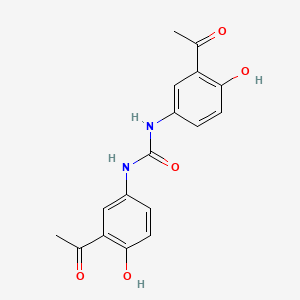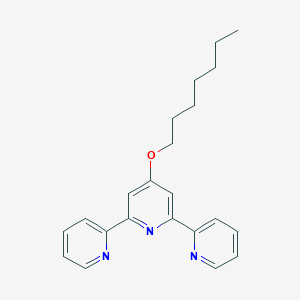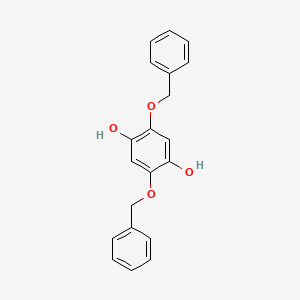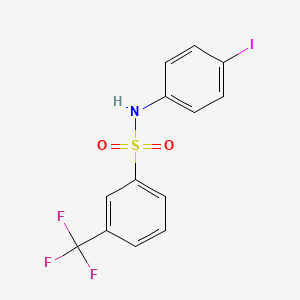![molecular formula C11H13NO6 B15160830 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- CAS No. 832102-13-3](/img/structure/B15160830.png)
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- is a chemical compound with a complex structure that includes an oxirane ring, a methoxymethoxy group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxymethoxy)-5-nitrophenol with an epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxirane oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2-[[(4-methoxyphenyl)methoxy]methyl]-, (2R)-
- Oxirane, (methoxymethyl)-
Comparison
Compared to similar compounds, Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- is unique due to the presence of both methoxymethoxy and nitrophenoxy groups. These functional groups contribute to its distinct chemical reactivity and potential applications. The nitrophenoxy group, in particular, can enhance the compound’s biological activity, making it a valuable compound for research in medicinal chemistry.
Properties
CAS No. |
832102-13-3 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
(2R)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane |
InChI |
InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m1/s1 |
InChI Key |
XCKDLEDCGWEDOQ-SECBINFHSA-N |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@H]2CO2 |
Canonical SMILES |
COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)

![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)


![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)

